- Cholinesterase inhibitors: SAR and enzyme inhibitory activity of 3-[ω-(benzylmethylamino)alkoxy]xanthen-9-onesBioorganic & Medicinal Chemistry, 2007, 15(1), 575-585,
Cas no 94-64-4 ((2-chlorophenyl)methyl(methyl)amine)
94-64-4 structure
(2-chlorophenyl)methyl(methyl)amine Properties
Names and Identifiers
-
- (2-Chlorophenyl)-N-methylmethanamine
- 2-chloro-n-methyl-benzenemethanamin
- Benzenemethanamine, 2-chloro-N-methyl-
- N-(2-CHLOROBENZYL)-N-METHYLAMINE
- O-CHLORO-N-METHYLBENZYLAMINE
- N(O-CHLOROBENZYL)METHYLAMINE
- N-ETHYL-O-CHLOROBENZYLAMINE
- TIMTEC-BB SBB010370
- AKOS BC-2744
- (2-CHLORO-BENZYL)-METHYL-AMINE
- 2-CHLORO-N-METHYLBENZYLAMINE
- N-Methyl-2-chlorobenzylamine
- 2-Chlorobenzylmethylamine
- 1-(2-chlorophenyl)-N-methylmethanamine
- [(2-chlorophenyl)methyl](methyl)amine
- [(2-chlorophenyl)methyl]methylamine
- 1-(2-chlorophenyl)-N-methyl-methanamine
- 2-chlorobenzyl-N-methylamine
- KSC487O1B
- 2-ch
- 2-Chloro-N-methylbenzenemethanamine (ACI)
- Benzylamine, o-chloro-N-methyl- (7CI, 8CI)
- (2-Chlorobenzyl)methylamine
- Methyl((2-chlorophenyl)methyl)amine
- N-(2-Chlorobenzyl)-N-methylamine
- N-2-Chlorobenzylmethylamine
- N-Methyl-o-chlorobenzylamine
- (2-chlorophenyl)methyl(methyl)amine
- SCHEMBL296089
- EINECS 202-350-1
- NCGC00374049-01
- MFCD00013627
- (2-Chloro-benzyl)-methyl-amine
- N-(2-chlorobenzyl)-N-methylamine
- 2-chloro-N-methylbenzyl amine
- 2-Chloro-N-methylbenzylamine, 97%
- DB-000147
- CS-0151001
- DTXSID6059106
- AKOS000263898
- SY023323
- EN300-07493
- BP-10621
- NS00040410
- Z56955956
- AS-31408
- 94-64-4
- CHEMBL1178182
- +Expand
-
- MFCD00013627
- DIWGZVQKFSFNLH-UHFFFAOYSA-N
- 1S/C8H10ClN/c1-10-6-7-4-2-3-5-8(7)9/h2-5,10H,6H2,1H3
- ClC1C(CNC)=CC=CC=1
Computed Properties
- 155.050177g/mol
- 0
- 1.9
- 1
- 1
- 2
- 155.050177g/mol
- 155.050177g/mol
- 12Ų
- 10
- 95.3
- 0
- 0
- 0
- 0
- 0
- 1
- nothing
- 0
Experimental Properties
- 2.45030
- 12.03000
- n20/D 1.5430(lit.)
- 225-226 °C(lit.)
- 0°C
- Fahrenheit: 208.4 ° f
Celsius: 98 ° c - Not determined
- Not determined
- Air Sensitive
- 1.110 g/mL at 25 °C(lit.)
(2-chlorophenyl)methyl(methyl)amine Security Information
- GHS05 GHS07
- 3
- S26-S36
- R22; R37/38; R41
- Xn
- 2735
- H302-H315-H318-H335
- P261-P280-P305+P351+P338
- 22-37/38-41
- Danger
- Yes
- IRRITANT
(2-chlorophenyl)methyl(methyl)amine Customs Data
- 2921499090
-
China Customs Code:
2921499090Overview:
2921499090 Other aromatic monoamines and derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2921499090 other aromatic monoamines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
(2-chlorophenyl)methyl(methyl)amine Price
(2-chlorophenyl)methyl(methyl)amine Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Ethanol ; 0 - 5 °C; 20 h, rt
1.2 Reagents: Water ; rt
1.2 Reagents: Water ; rt
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: Hydrochloric acid , Sodium cyanoborohydride Solvents: Methanol
1.1 Reagents: Hydrochloric acid , Sodium cyanoborohydride Solvents: Methanol
1.1 Solvents: Ethanol , Water ; 40 °C; 2 h, 0 - 5 °C
2.1 Reagents: Sodium borohydride Solvents: Ethanol ; 0 - 5 °C; 20 h, rt
2.2 Reagents: Water ; rt
1.1 Reagents: Hydrochloric acid , Sodium cyanoborohydride Solvents: Methanol
1.1 Solvents: Ethanol , Water ; 40 °C; 2 h, 0 - 5 °C
2.1 Reagents: Sodium borohydride Solvents: Ethanol ; 0 - 5 °C; 20 h, rt
2.2 Reagents: Water ; rt
Reference
- Reductive aminations of carbonyl compounds with borohydride and borane reducing agentsSynthesis of 2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinolin-4-ol derivatives by a novel insertion reaction of arylnickel complexesCholinesterase inhibitors: SAR and enzyme inhibitory activity of 3-[ω-(benzylmethylamino)alkoxy]xanthen-9-onesOrganic Reactions (Hoboken, 2002, 29(5), 957-65,
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Methanol ; 30 min, rt
1.2 1 h, rt; rt → 0 °C
1.3 Reagents: Sodium borohydride ; 0 °C; 1 h, 0 °C; 0 °C → rt; 2 h, rt
1.1 Reagents: Sodium cyanoborohydride Solvents: Methanol
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 1 h, rt; rt → 0 °C
1.3 Reagents: Sodium borohydride ; 0 °C; 1 h, 0 °C; 0 °C → rt; 2 h, rt
1.1 Reagents: Sodium cyanoborohydride Solvents: Methanol
1.2 Reagents: Hydrochloric acid Solvents: Water
Reference
- Discovery of a Highly Potent, Selective, and Metabolically Stable Inhibitor of Receptor-Interacting Protein 1 (RIP1) for the Treatment of Systemic Inflammatory Response SyndromeOxidations with cerium(IV) sulfate: intramolecular cyclization of N-benzyl-β-amino ketones yielding 4-benzoyl-1,2,3,4-tetrahydroisoquinolinesJournal of Medicinal Chemistry, 2017, 60(3), 972-986,
Synthetic Circuit 4
Reaction Conditions
Reference
- Benzylamines: synthesis and evaluation of antimycobacterial propertiesNeuropharmacological investigation of N-benzylsulfamidesJournal of Medicinal Chemistry, 1984, 27(9), 1111-18,
Synthetic Circuit 5
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Copper alloy, base, Cu 71,Pd 29 Solvents: Methanol ; 1.5 h, 7 MPa, 373 K
Reference
- Heterogeneous Catalyzed Chemoselective Reductive Amination of Halogenated Aromatic AldehydesChemCatChem, 2021, 13(13), 3021-3026,
Synthetic Circuit 6
Reaction Conditions
1.1 Solvents: Methanol ; 60 min, 80 °C; cooled
1.2 Reagents: Hydrogen ; 20 h, 1.2 MPa, 343 K
1.2 Reagents: Hydrogen ; 20 h, 1.2 MPa, 343 K
Reference
- Reductive imino-pinacol coupling reaction of halogenated aromatic imines and iminium ions catalyzed by precious metal catalysts using hydrogenJournal of Catalysis, 2021, 400, 103-113,
(2-chlorophenyl)methyl(methyl)amine Raw materials
(2-chlorophenyl)methyl(methyl)amine Preparation Products
(2-chlorophenyl)methyl(methyl)amine Suppliers
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier
(CAS:94-64-4)
TANG SI LEI
15026964105
2881489226@qq.com
Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier
(CAS:94-64-4)
A LA DING
anhua.mao@aladdin-e.com
(2-chlorophenyl)methyl(methyl)amine Related Literature
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Keith Izod,Peter Evans,Paul G. Waddell Chem. Commun. 2018 54 2526
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Yaming Li,Jin Liu,Yusheng Xie,Rong Zhang,Kun Jin,Xiuna Wang,Chunying Duan Org. Biomol. Chem. 2012 10 3715
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4. Titanium complexes of bis(1°-amido)cyclodiphosph(III)azanes and bis(1°-amido)cyclodiphosph(V)azanes: facial versus lateral coordinationDaniel F. Moser,Christopher J. Carrow,Lothar Stahl,Richard J. Staples J. Chem. Soc. Dalton Trans. 2001 1246
-
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Andrew D. Burrows,Ross W. Harrington,Mary F. Mahon,Simon J. Teat CrystEngComm 2005 7 388
94-64-4 ((2-chlorophenyl)methyl(methyl)amine) Related Products
- 39180-84-2(3-Methyl-N-methylbenzylamine)
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- 14321-27-8(N-Ethylbenzylamine)
- 329-97-5(Benzyltrimethylammonium fluoride)
- 699-04-7(N-Methyl-4-methylbenzylamine)
- 100-85-6(Benzyltrimethylammonium hydroxide)
- 103-67-3(N-Methylbenzylamine)
- 103-49-1(Dibenzylamine)
- 103-83-3(N,N-Dimethyl-1-phenylmethanamine)
Recommended suppliers
Amadis Chemical Company Limited
(CAS:94-64-4)(2-chlorophenyl)methyl(methyl)amine
99%/99%
5g/25g
262.0/811.0